PF-06700841 甲磺酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

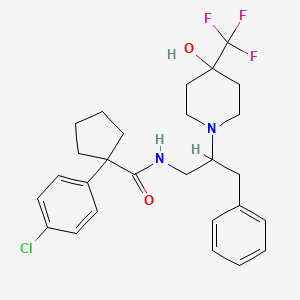

布瑞昔尼布甲磺酸盐是一种化学化合物,以其在治疗自身免疫性疾病方面的潜在治疗应用而闻名。它是一种酪氨酸激酶 2 和 Janus 激酶 1 的双重抑制剂,这些酶参与各种细胞因子的信号通路。 这种双重抑制有望在治疗炎症性疾病方面比单独抑制任一酶的药物更有效 .

科学研究应用

布瑞昔尼布甲磺酸盐具有广泛的科学研究应用,包括:

化学: 用作各种化学反应和合成过程中的试剂。

生物学: 研究其对细胞信号通路的影响及其调节免疫反应的潜力。

作用机制

布瑞昔尼布甲磺酸盐的作用机制涉及抑制酪氨酸激酶 2 和 Janus 激酶 1。 这些酶在各种细胞因子的信号通路中起着至关重要的作用,这些细胞因子参与免疫反应的调节 . 通过抑制这些酶,布瑞昔尼布甲磺酸盐可以调节细胞因子(如干扰素-α、干扰素-γ、白介素-12 和白介素-23)的活性 . 这种抑制导致炎症和免疫介导的损伤减少。

生化分析

Biochemical Properties

PF-06700841 tosylate interacts with JAK1 and TYK2 enzymes, inhibiting their activity . The IC50 values for JAK1 and TYK2 are 17 nM and 23 nM, respectively . It also inhibits JAK2 and JAK3 with IC50 values of 77 nM and 6.49 μM, respectively .

Cellular Effects

PF-06700841 tosylate has been shown to have significant effects on various types of cells and cellular processes. It directly suppresses TYK2-dependent IL-12 and IL-23 signaling and JAK1-dependent signaling in cells expressing these signaling molecules, including T cells and keratinocytes . It has been observed to reduce skin inflammation in plaque psoriasis .

Molecular Mechanism

PF-06700841 tosylate exerts its effects at the molecular level by inhibiting the activity of JAK1 and TYK2 . These enzymes are involved in the signaling pathways of multiple cytokines, including IFN, IL-6, IL-12, IL-21, IL-22, and IL-23 . By inhibiting these enzymes, PF-06700841 tosylate disrupts the signaling pathways, leading to a reduction in the production of these cytokines .

Temporal Effects in Laboratory Settings

It has been reported that reductions in IL-17A, IL-17F, and IL-12B mRNA were observed as early as 2 weeks and approximately 70% normalization of lesional gene expression after 4 weeks .

Dosage Effects in Animal Models

It has been reported that PF-06700841 tosylate reduces increases in hind paw volume in a rat model of adjuvant-induced arthritis in a dose-dependent manner .

Metabolic Pathways

Given its role as a JAK1 and TYK2 inhibitor, it is likely involved in the JAK-STAT signaling pathway .

Subcellular Localization

As a JAK1 and TYK2 inhibitor, it is likely to be localized in the cytoplasm where these kinases are typically found .

准备方法

布瑞昔尼布甲磺酸盐的制备涉及几种合成路线和反应条件。 一种方法包括形成布瑞昔尼布甲磺酸盐的晶体形式,这是通过特定的反应条件和纯化过程实现的 . 详细的合成路线涉及使用各种试剂和溶剂,包括丙酮、乙腈和异丙醇 . 工业生产方法侧重于优化这些条件,以确保最终产品的产率和纯度高。

化学反应分析

相似化合物的比较

布瑞昔尼布甲磺酸盐由于其对酪氨酸激酶 2 和 Janus 激酶 1 的双重抑制而独一无二。类似的化合物包括:

托法替尼: 一种用于治疗类风湿性关节炎的 Janus 激酶抑制剂。

巴瑞昔替尼: 另一种用于类似适应症的 Janus 激酶抑制剂。

乌帕替尼: 一种选择性 Janus 激酶抑制剂,在自身免疫性疾病中得到应用。

属性

CAS 编号 |

2140301-96-6 |

|---|---|

分子式 |

C25H29F2N7O4S |

分子量 |

561.6 g/mol |

IUPAC 名称 |

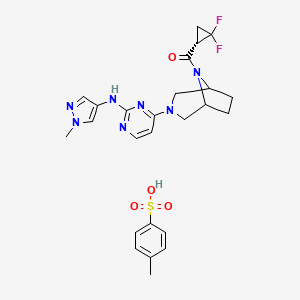

(2,2-difluorocyclopropyl)-[3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C18H21F2N7O.C7H8O3S/c1-25-8-11(7-22-25)23-17-21-5-4-15(24-17)26-9-12-2-3-13(10-26)27(12)16(28)14-6-18(14,19)20;1-6-2-4-7(5-3-6)11(8,9)10/h4-5,7-8,12-14H,2-3,6,9-10H2,1H3,(H,21,23,24);2-5H,1H3,(H,8,9,10) |

InChI 键 |

FAKGOYNHHHOTEN-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F |

手性 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3C[C@H]4CC[C@@H](C3)N4C(=O)[C@@H]5CC5(F)F |

规范 SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

PF-06700841; PF 06700841; PF06700841; PF-6700841; PF 6700841; PF6700841; PF-06700841 tosylate salt; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-[4-(4-amino-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6-yl)phenyl]cyclohexyl]acetic acid](/img/structure/B609929.png)